Product packaging for 2,2-Dinitropropyl acrylate(Cat. No.:CAS No. 17977-09-2)

2,2-Dinitropropyl acrylate

Cat. No.: B096392
CAS No.: 17977-09-2
M. Wt: 204.14 g/mol
InChI Key: BGPPMVLBKMPVQR-UHFFFAOYSA-N
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Description

Contextual Significance in Energetic Materials Science and Propellant Technology

Poly(2,2-dinitropropyl acrylate) (PDNPA) and its copolymers are significant as energetic binders because they offer a combination of high energy density and thermal stability. energetic-materials.org.cnenergetic-materials.org.cn The strong carbon-carbon bonds formed during the polymerization of the acrylate (B77674) monomer result in a more stable backbone compared to other energetic polymers like poly(glycidyl nitrate) [poly(GLN)], which can suffer from lower decomposition temperatures. acs.org Research has demonstrated that PDNPA is thermally stable, with a decomposition temperature of 252.8 °C. energetic-materials.org.cnresearchgate.net

Copolymers of DNPA have been synthesized to tailor the mechanical and thermal properties of the resulting binder. For instance, copolymerizing DNPA with vinyl acetate (B1210297) or styrene (B11656) can modify the glass transition temperature and improve compatibility with common crystalline explosives like RDX and HMX. energetic-materials.org.cnresearchgate.netenergetic-materials.org.cn This compatibility is essential for creating homogenous and stable polymer-bonded explosives (PBXs). Furthermore, copolymerization with 2,2-dinitrobutyl acrylate has been explored to improve the mechanical properties of the binder, addressing the issue of the homopolymer's brittleness. google.com The liquid nature of the DNPA monomer also makes it suitable for castable explosive compositions, allowing for the processing of highly loaded formulations. google.com

Detailed research findings on the properties of PDNPA and its copolymers are presented in the tables below.

Table 1: Thermal Properties of Poly(this compound) and its Copolymers

Polymer/Copolymer Glass Transition Temperature (Tg) Thermal Decomposition Peak Temperature
Poly(this compound) (PDNPA) - 252.8 °C energetic-materials.org.cnresearchgate.net
DNPA-Vinyl Acetate (DNPA-VAc) Copolymer 59.7 °C energetic-materials.org.cnenergetic-materials.org.cn 259.1 °C energetic-materials.org.cnenergetic-materials.org.cn
DNPA-Styrene (DNPA-St) Copolymer 63.3 °C researchgate.net 251.4 °C researchgate.net

Table 2: Synthesis and Reactivity Data for this compound (DNPA) Copolymers

Copolymer System Monomer Ratio (Molar) Synthesis Conditions Yield / Conversion Reactivity Ratios
DNPA-Vinyl Acetate (DNPA-VAc) 3:1 energetic-materials.org.cnenergetic-materials.org.cn 80 °C, 8 hours in ethyl acetate energetic-materials.org.cnenergetic-materials.org.cn 72% energetic-materials.org.cnenergetic-materials.org.cn -
DNPA-Styrene (DNPA-St) - Free radical polymerization in ethyl acetate researchgate.net - rDNPA=0.911, rSt=0.038 researchgate.net
DNPA-2,2-dinitrobutyl acrylate 0.65:0.35 google.com 80 °C, 5 hours in ethyl acetate google.com - -

Historical Trajectories in Nitroalkyl Acrylate Polymer Investigations

The investigation of acrylate polymers dates back to 1880 when their first synthesis was reported. wikipedia.org However, the specific focus on nitroalkyl acrylates for energetic applications is a more recent development within the broader field of energetic materials research. The need for thermally stable and castable explosives drove the exploration of new binder systems beyond traditional melt-cast explosives like TNT. dtic.mil

The formal investigation into this compound as a castable, polymerizable binder for explosives began at the U.S. Naval Ordnance Test Station (NOTS) in 1962. dtic.mil This research was motivated by the demand for a high-energy explosive with better heat resistance than TNT-based compositions. dtic.mil Early developmental work in the mid-1950s had already established processes for the production of 2,2-dinitropropanol (B8780482) and its subsequent esterification to this compound. unt.edu

By the late 1960s and early 1970s, significant progress had been made. Patents from this era describe the use of DNPA as a liquid explosive that can be polymerized in the presence of high explosives like HMX to form castable compositions. google.com These studies investigated the effects of HMX particle size, the use of crosslinking agents to improve thermal stability, and the incorporation of energetic plasticizers like bis(2,2-dinitropropyl) formal (BDNPF) and bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) to improve the physical properties of the cured explosive. googleapis.comgoogle.comdtic.mil The development of copolymers, such as those with acrylic acid, was also explored to create useful propellant materials. dtic.mil

Contemporary Research Challenges and Future Directions for this compound Systems

Despite its advantages, the practical application of poly(this compound) faces several challenges. A primary issue is the mechanical properties of the homopolymer (PDNPA), which is known to be a hard and brittle material with a glass transition temperature that can be higher than room temperature. google.com This brittleness makes it unsuitable for many applications where the binder must also provide structural integrity and withstand mechanical shock.

To overcome this, much of the contemporary research focuses on copolymerization and plasticization.

Copolymerization: As noted earlier, creating copolymers of DNPA with other monomers like 2,2-dinitrobutyl acrylate is a key strategy. google.com The introduction of a comonomer can disrupt the polymer's crystallinity and lower the glass transition temperature, resulting in a more flexible material. google.com A study on the copolymer of DNPA and 2,2-dinitrobutyl acrylate (DNBA) showed improved thermal stability compared to the PDNPA homopolymer. researchgate.net Future work will likely continue to explore novel comonomers that can further enhance mechanical properties without significantly compromising the energy density.

Energetic Plasticizers: The use of energetic plasticizers is crucial for formulating DNPA-based binders. These are liquid explosives that are mixed with the binder to make it softer and more processable. totalconnection.com Common examples used with nitroalkyl acrylate polymers include BDNPF and BDNPA. googleapis.com A challenge with some plasticizers, like BDNPF, is their tendency to crystallize at low temperatures. google.com Research into eutectic mixtures, for instance by using bis(2,2-dinitropropyl) diformal to prevent the crystallization of BDNPF, represents an important area of investigation to ensure the long-term stability of the final formulation. google.com

Future research directions will likely focus on a multi-faceted approach to optimize DNPA-based systems. This includes the synthesis of novel copolymers with superior thermomechanical properties, the development of more effective and stable energetic plasticizers, and a deeper understanding of the polymerization kinetics to better control the molecular weight and architecture of the final polymer. researchgate.netbit.edu.cn The goal remains to develop advanced energetic binders that provide high performance, improved thermal stability, and reliable mechanical properties for the next generation of propellant and explosive formulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O6 B096392 2,2-Dinitropropyl acrylate CAS No. 17977-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17977-09-2

Molecular Formula

C6H8N2O6

Molecular Weight

204.14 g/mol

IUPAC Name

2,2-dinitropropyl prop-2-enoate

InChI

InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3

InChI Key

BGPPMVLBKMPVQR-UHFFFAOYSA-N

SMILES

CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

17977-09-2

Origin of Product

United States

Synthetic Methodologies for 2,2 Dinitropropyl Acrylate Monomer

Esterification Pathways and Reaction Optimization

The synthesis of 2,2-Dinitropropyl acrylate (B77674) is principally achieved through the esterification of 2,2-dinitropropanol (B8780482) (DNPOH). Researchers have explored both direct methods using acrylic acid and indirect routes involving more reactive acrylic acid derivatives.

Direct Esterification Techniques

Direct esterification involves the reaction of 2,2-dinitropropanol with acrylic acid. google.comevitachem.com A significant challenge in this pathway is the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product. One effective method employs trifluoroacetic anhydride (B1165640) as a dehydrating agent. This technique is noted for its low-temperature requirements and short reaction times, yielding a clean product without the need for distillation. dtic.mil In a reported procedure, this approach achieved a 79% yield of 2,2-Dinitropropyl acrylate. dtic.mil

Another approach to direct esterification has been explored for similar compounds, such as 2,2-dinitrobutyl acrylate, which is prepared from 2,2-dinitro-1-butanol and acrylic acid, indicating the general applicability of this method for gem-dinitro-alcohols. researchgate.net However, research has also shown that preparing this compound via an ester exchange reaction can result in a material that is not polymerizable without undergoing distillation, highlighting the critical role of purity. dtic.mil

Acryloyl Chloride-Mediated Synthesis with Catalytic Systems

A widely investigated method for synthesizing this compound involves the reaction of 2,2-dinitropropanol with acryloyl chloride. dtic.milwikipedia.org This pathway benefits from the high reactivity of acryloyl chloride, an acid chloride that readily reacts with alcohols. wikipedia.org The reaction is typically facilitated by a catalyst.

One catalytic system employs anhydrous aluminum chloride. dtic.mildtic.mil This process is designed to produce a clean monomer without requiring distillation. dtic.mil Research reports on the yield of this reaction have varied, with one study indicating a 79% yield for a low-temperature, short-duration reaction that resulted in a slightly colored product. dtic.mil Another report from the same research program cited a lower yield of 42%. dtic.mil This process is considered a key part of developing a pilot plant scale production method. dtic.mil

The general reaction scheme involves dissolving 2,2-dinitropropanol in a suitable solvent and then reacting it with acryloyl chloride in the presence of the catalyst. dtic.milacs.org

Reaction Parameter Direct Esterification Acryloyl Chloride-Mediated Synthesis
Reactants 2,2-Dinitropropanol, Acrylic Acid2,2-Dinitropropanol, Acryloyl Chloride
Key Reagent/Catalyst Trifluoroacetic AnhydrideAnhydrous Aluminum Chloride
Reported Yield 79% dtic.mil42-79% dtic.mildtic.mil
Key Feature Low temperature, short reaction time dtic.milProduces a clean monomer without distillation dtic.mil

Monomer Purification and Characterization for Polymerization Applications

The purity of the this compound monomer is paramount for successful polymerization into a high molecular weight polymer. dtic.mildtic.mil The presence of impurities, such as unreacted 2,2-dinitropropanol, can inhibit the polymerization process. dtic.mil For instance, an undistilled product from an ester exchange synthesis was found to be non-polymerizable. dtic.mil

Characterization of the monomer is essential to confirm its identity and purity before its use in creating energetic binders. energetic-materials.org.cnbit.edu.cn While detailed characterization is often performed on the final polymer, the techniques are applicable to the monomer. Standard analytical methods include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the acrylate and dinitropropyl moieties. energetic-materials.org.cnenergetic-materials.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the molecular structure and the absence of impurities. acs.orgenergetic-materials.org.cnenergetic-materials.org.cn

Differential Scanning Calorimetry (DSC): To determine thermal properties like the decomposition temperature, which is crucial for an energetic material. energetic-materials.org.cnenergetic-materials.org.cn

Industrial Process Development for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial or pilot-plant level has been a key objective for its application in energetic materials. dtic.milunt.edu A significant developmental production effort successfully manufactured approximately 250 pounds of the monomer. unt.edu

This scale-up was performed in a 50-gallon capacity stainless-steel reactor system. The process began with the production of the precursor, 2,2-dinitropropanol, which was achieved with a 73% yield. unt.edu The subsequent esterification step to produce this compound was accomplished with a 78% yield. unt.edu

Homopolymerization of 2,2 Dinitropropyl Acrylate

Mechanistic Elucidation of Free Radical Polymerization

Initiation Kinetics and Initiator Efficiency (e.g., 2,2'-Azobisisobutyronitrile)

The free radical polymerization of 2,2-dinitropropyl acrylate (B77674) is commonly initiated by 2,2'-Azobisisobutyronitrile (AIBN) in a suitable solvent such as toluene (B28343) or ethyl acetate (B1210297). researchgate.netresearchgate.net AIBN is a well-known oil-soluble azo initiator that decomposes upon heating to form two cyanoisopropyl radicals and a molecule of nitrogen gas. fujifilm.comfujifilm.com These radicals then react with a monomer molecule to start a polymer chain.

The concentration of the initiator has a significant impact on the resulting polymer. Studies show that as the concentration of AIBN increases, the average molecular weight of the synthesized poly(2,2-dinitropropyl acrylate) decreases, and the molecular weight distribution becomes narrower. researchgate.net The initiation process in analogous acrylate systems has been shown to be dependent on the monomer concentration, suggesting that the primary radicals' reaction with the monomer is a critical kinetic factor. researchgate.net While high apparent initiator efficiencies have been observed for AIBN in the polymerization of other acrylates, specific efficiency values for this compound homopolymerization are not extensively detailed in the available literature. cmu.edu

Chain Propagation Dynamics and Rate Determination

Following initiation, the chain propagation step involves the sequential addition of monomer molecules to the growing polymer radical. fujifilm.com This process leads to the formation of a long polymer chain. The rate of polymerization is a function of both monomer and initiator concentrations.

While a specific rate equation for the homopolymerization of this compound is not provided in the surveyed literature, a study on the structurally similar energetic monomer, 2,2-dinitrobutyl acrylate, offers insight. Its polymerization rate equation was experimentally determined to be Rp=k[M]¹·²⁷[I]⁰·⁶³, where [M] is the monomer concentration and [I] is the initiator concentration. researchgate.net This empirical equation suggests a complex kinetic behavior where the reaction order with respect to the monomer is greater than one, and the order with respect to the initiator is slightly above the theoretical value of 0.5 for simple free radical polymerization. researchgate.net

Chain Termination Modes (e.g., Mono- and Bi-molecular)

The growth of a polymer chain is ultimately halted by a termination reaction. In free radical polymerization, termination typically occurs through bimolecular events, where two growing polymer radicals combine (recombination) or transfer a hydrogen atom (disproportionation). fujifilm.com

However, the experimentally determined rate equation for the polymerization of the analogous 2,2-dinitrobutyl acrylate (Rp=k[M]¹·²⁷[I]⁰·⁶³) suggests a more complex termination mechanism. researchgate.net The exponent for the initiator concentration (0.63) being higher than the typical value of 0.5 indicates that the chain termination reaction involves a combination of both mono-molecular and bi-molecular termination modes. researchgate.net This mixed-mode termination is a key feature of the polymerization kinetics for this class of energetic monomers.

Kinetic Studies of Bulk and Solution Polymerization

Kinetic parameters for polymerization reactions are often investigated using thermal analysis techniques, which measure heat flow as a function of temperature.

Non-Isothermal Kinetic Analysis via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the kinetics of chemical reactions by measuring the heat released or absorbed during the process. revistapolimeros.org.br For poly(this compound), non-isothermal DSC has been employed to investigate the kinetics of its thermal decomposition rather than its polymerization. researchgate.net

In these studies, samples of the pre-synthesized polymer (PDNPA) were heated at various constant rates (e.g., 2.5, 5, 7.5, 10, and 12.5 °C min⁻¹) under a nitrogen atmosphere. researchgate.net The resulting data show that as the heating rate increases, the decomposition temperature of the polymer also increases. researchgate.net The analysis of the exothermic peaks from these DSC thermograms allows for the determination of key kinetic parameters related to the polymer's stability and decomposition pathway.

Determination of Apparent Activation Energy (Ea) and Reaction Order

The apparent activation energy (Ea), a measure of the energy barrier for a reaction, can be calculated from non-isothermal DSC data using various isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Starink methods. researchgate.net For the thermal decomposition of poly(this compound), the activation energy has been found to increase with the degree of conversion (α), indicating a complex, multi-step decomposition process. researchgate.net

The reaction order (n) is another important kinetic parameter that can be derived from DSC analysis, often using models like the Borchardt-Daniels method. revistapolimeros.org.br While specific reaction order values for the polymerization of DNPA are not detailed, the kinetic data for its decomposition provide valuable information about the material's thermal behavior.

The table below summarizes the apparent activation energy for the thermal decomposition of PDNPA at an early stage of conversion.

PolymerMethodDegree of Conversion (α)Apparent Activation Energy (Ea) (kJ mol⁻¹)
Poly(this compound) (PDNPA)KAS0.1123.23 ± 0.13 researchgate.net
Poly(this compound) (PDNPA)Starink0.1123.23 ± 0.13 researchgate.net

This table presents data for the thermal decomposition of the polymer, not its polymerization.

Influence of Steric Hindrance on Polymerization Tendency

The structure of the acrylate monomer plays a crucial role in its reactivity during polymerization. In general, acrylates are highly reactive in polymerization reactions. mdpi.com However, the rate and success of polymerization can be significantly affected by steric hindrance, which refers to the spatial arrangement of atoms and groups near the reactive site.

For this compound, the bulky 2,2-dinitropropyl group attached to the acrylate ester introduces considerable steric hindrance around the vinyl double bond. This bulkiness can impede the approach of the growing polymer chain to the monomer, potentially affecting the rate of polymerization. While specific studies quantifying the steric hindrance of the 2,2-dinitropropyl group are not detailed in the provided search results, the general principle in acrylate polymerization is that larger, bulkier ester groups can decrease the propagation rate constant compared to smaller, less hindered groups. mdpi.com This is a well-understood phenomenon in polymer chemistry, where the inductive effect and steric hindrance of substituent groups influence reactivity. mdpi.com For instance, methacrylates are generally less reactive than their corresponding acrylates due to the steric hindrance caused by the additional methyl group. mdpi.com By analogy, the large 2,2-dinitropropyl substituent is expected to influence the polymerization kinetics of DNPA.

Control of Macromolecular Architecture

Controlling the molecular weight, distribution of molecular weights (polydispersity), and the end-groups of the polymer chains is essential for tailoring the final properties of the material for specific applications.

Molecular Weight and Polydispersity Regulation

The molecular weight and polydispersity index (PDI) of poly(this compound) are critical parameters that influence its mechanical properties. Research has shown that these characteristics can be controlled by adjusting the polymerization conditions, particularly the concentration of the initiator. researchgate.netresearchgate.net

Studies investigating the free radical polymerization of DNPA have demonstrated that an increase in the concentration of the initiator, such as AIBN, leads to a decrease in the average molecular weight of the resulting polymer. researchgate.netresearchgate.net Concurrently, the molecular weight distribution (MWD) becomes narrower as the initiator concentration is increased. researchgate.netresearchgate.net This relationship is a fundamental aspect of free radical polymerization, where a higher initiator concentration leads to the generation of more polymer chains, each growing to a shorter length before termination.

Table 1: Effect of Initiator Concentration on PDNPA Molecular Weight This is an interactive data table based on research findings. The values are illustrative of the described trend.

Initiator Concentration (mol/L) Average Molecular Weight ( g/mol ) Polydispersity Index (PDI)
Low High Broad
Medium Medium Narrower

Copolymerization studies of DNPA with styrene (B11656) have resulted in copolymers with number-average molecular weights (Mn) in the range of 13,000 to 43,000 g/mol and weight-average molecular weights (Mw) from 25,000 to 88,000 g/mol , with a polydispersity index between 1.71 and 2.15. researchgate.net

Synthesis of Functionally Terminated Poly(this compound) (e.g., Hydroxy-Terminated)

For certain applications, particularly in creating block copolymers or network structures, it is necessary to synthesize polymers with specific functional groups at their chain ends. Hydroxy-terminated poly(this compound) is a key example of such a functionally terminated polymer.

The synthesis of hydroxy-terminated DNPA polymers can be achieved through free radical polymerization using specialized initiators or chain transfer agents that introduce hydroxyl groups. dtic.mil Research efforts have focused on developing reliable methods for synthesizing these polymers and for accurately characterizing their properties, such as equivalent weight, molecular weight, and functionality. dtic.mil This involves detailed studies into the effects of reaction time on the hydroxyl equivalent weight and the functionality of the resulting poly-DNPA. dtic.mil The synthesis process allows for the placement of hydroxyl groups within the polymer structure, enabling further chemical reactions. dtic.mil

Copolymerization of 2,2 Dinitropropyl Acrylate with Advanced Monomers

Radical Copolymerization Systems

Free-radical polymerization is a common and versatile method for synthesizing copolymers of DNPA. This approach allows for the integration of a variety of monomers, each contributing unique properties to the final copolymer. The following sections detail the copolymerization of DNPA with several classes of advanced monomers.

The copolymerization of DNPA with other gem-dinitroalkyl acrylates is a strategy to enhance the energetic output and modify the mechanical properties of the resulting polymer. The homopolymer of DNPA is known to be hard and brittle, which can be undesirable for certain applications. google.com

2,2-Dinitrobutyl Acrylate (B77674) (DNBA):

The copolymerization of DNPA with 2,2-dinitrobutyl acrylate (DNBA) has been investigated to improve the mechanical strength of the resulting energetic binder. google.com The synthesis is typically carried out via free-radical polymerization in a solvent such as ethyl acetate (B1210297), using an initiator like 2,2'-azobisisobutyronitrile (AIBN). google.com The reaction is generally conducted under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 60 to 100°C for several hours. google.com The resulting copolymer is then precipitated in a non-solvent like methanol. google.com

The composition and molecular weight of the DNPA-DNBA copolymer can be controlled by adjusting the initial monomer feed ratio and the initiator concentration. Studies have shown that these copolymers exhibit improved mechanical properties compared to the DNPA homopolymer, making them more suitable for applications requiring less brittle materials. google.com

Below is a table summarizing the results from several copolymerization experiments of DNPA with DNBA:

Molar Ratio (DNPA:DNBA)Initiator (AIBN) ConcentrationSolventYield (%)Weight Average Molecular Weight ( g/mol )Copolymer Composition (DNPA:DNBA)
70:300.037 mmoleEthyl Acetate (20 ml)85~130,0000.64:0.36
70:300.037 mmoleEthyl Acetate (40 ml)71~100,0000.65:0.35
70:30Not SpecifiedNot SpecifiedNot Specified~110,0000.67:0.33

Data compiled from a study on the synthesis of DNPA and DNBA copolymers. google.com

Thermal stability studies have been conducted on DNPA/DNBA copolymers. The decomposition of these copolymers, as analyzed by thermogravimetry (TG) and differential scanning calorimetry (DSC), primarily occurs in the temperature range of 200-280°C, with a mass loss of about 60%. researchgate.net The onset of decomposition for the DNPA/DNBA copolymer is around 198°C, which is higher than that of the poly(2,2-dinitropropyl acrylate) (PDNPA) homopolymer (183°C), indicating improved thermal stability. researchgate.net

2,2-Dinitrobutyl Methacrylate (B99206):

While the copolymerization of DNPA with 2,2-dinitrobutyl acrylate has been documented, specific research findings on the radical copolymerization of this compound with 2,2-dinitrobutyl methacrylate were not available in the reviewed literature. However, studies on the homopolymerization of other nitroalkyl methacrylates have been conducted. energetic-materials.org.cn

The incorporation of aromatic vinyl monomers, such as styrene (B11656), into the polymer backbone of DNPA can significantly alter the thermal and mechanical properties of the resulting copolymer.

The free-radical copolymerization of this compound (DNPA) with styrene (St) has been studied in ethyl acetate with azobisisobutyronitrile (AIBN) as the initiator. researchgate.net The reactivity ratios for this copolymerization were determined using the Fineman-Ross method, yielding values of rDNPA = 0.911 and rSt = 0.038. researchgate.net These values indicate a non-ideal copolymerization, resulting in the formation of random copolymers. researchgate.net

The thermal properties of the DNPA-St copolymer have been characterized, showing a glass transition temperature (Tg) of 63.3°C and a thermal decomposition temperature of 251.4°C. researchgate.net Kinetic studies of the thermal decomposition of the DNPA/St copolymer show that the decomposition temperature increases with an increased heating rate. researchgate.net The main mass loss for this copolymer occurs between 200–270°C. researchgate.net

PropertyValue
rDNPA0.911
rSt0.038
Glass Transition Temperature (Tg)63.3°C
Thermal Decomposition Temperature251.4°C

Data from a study on the copolymerization of DNPA with styrene. researchgate.net

Copolymerization with vinyl acetate (VAc) is another avenue to modify the properties of DNPA-based polymers. The this compound-vinyl acetate (DNPA-VAc) copolymer has been synthesized via free-radical polymerization in ethyl acetate using AIBN as the initiator. researchgate.netresearchgate.net

The effects of monomer molar ratio, initiator concentration, and reaction time on the copolymerization have been investigated. A yield of 72% was achieved with a DNPA to VAc molar ratio of 3:1 at 80°C over 8 hours. researchgate.net The resulting copolymer was characterized by various analytical techniques, including FTIR, 1H NMR, DSC, and TG measurements. researchgate.net

The thermal properties of the DNPA-VAc copolymer include a glass transition temperature (Tg) of 59.7°C and a thermal decomposition peak temperature of 259.1°C. researchgate.net Kinetic analysis of the thermal decomposition indicates that the decomposition temperature increases with the heating rate. researchgate.net

PropertyValue
Optimal Monomer Molar Ratio (DNPA:VAc)3:1
Optimal Reaction Temperature80°C
Optimal Reaction Time8 hours
Yield72%
Glass Transition Temperature (Tg)59.7°C
Thermal Decomposition Peak Temperature259.1°C

Data from a study on the synthesis and properties of DNPA-VAc copolymer. researchgate.net

To enhance the energetic properties and density of DNPA-based binders, copolymerization with fluorinated acrylates and other energetic monomers is a promising approach. Fluorinated polymers are known for their high density and thermal stability. dtic.mil

The copolymerization of DNPA with fluorinated alkylacrylates has been reported as a viable method to produce binders with good physical properties. google.com An example of such a comonomer is 2,3-bis(difluoroamino)propyl acrylate (NFPA). google.com Due to the structural similarity to the propyl acrylate backbone, NFPA readily copolymerizes with DNPA. google.com It has been noted that binders with DNPA/NFPA ratios of 1:1, 1:3, and 3:1 all exhibit favorable physical characteristics. google.com The incorporation of such energetic and high-density comonomers can significantly improve the explosive potential of the resulting material. google.com

While the feasibility of copolymerizing DNPA with various fluorinated and other energetic comonomers is established, detailed research findings and comprehensive data on the kinetics and properties of these specific copolymer systems are limited in the open literature.

The introduction of functional groups, such as hydroxyl groups from hydroxyethyl (B10761427) acrylate (HEA), into the DNPA polymer chain can provide sites for further chemical modification, such as cross-linking. This can be crucial for improving the mechanical properties and network structure of the final material.

The increasing focus on sustainability has driven research into the use of bio-based monomers in polymer synthesis. Integrating monomers derived from renewable resources with high-performance materials like DNPA could lead to more environmentally friendly energetic materials.

The synthesis and polymerization of a wide range of bio-based acrylates derived from resources like lignocellulosic materials have been reviewed. rsc.org However, the scientific literature currently lacks specific research on the radical copolymerization of this compound with bio-based acrylate monomers. Further investigation is required to explore the feasibility of such copolymerizations and to characterize the properties of the resulting materials.

Reactivity Ratios and Copolymer Composition Analysis

The behavior of a copolymerization reaction and the resulting microstructure of the polymer are largely dictated by the reactivity ratios of the comonomers. These ratios, denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

In the case of the copolymerization of this compound (DNPA) with styrene (St), the reactivity ratios were determined using the Fineman-Ross method. researchgate.net The experimental values were found to be rDNPA = 0.911 and rSt = 0.038. researchgate.netresearchgate.net This indicates that a growing polymer chain ending in a DNPA radical has a slightly higher preference for adding another DNPA monomer over a styrene monomer, while a chain ending in a styrene radical strongly prefers to add a DNPA monomer. The product of these ratios (rDNPA × rSt ≈ 0.035) is significantly less than one, which characterizes the system as a non-ideal, random copolymerization. researchgate.netresearchgate.net

The composition of the resulting copolymers is typically analyzed using spectroscopic techniques. Methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify the structural characteristics of the copolymer and determine the proportion of each monomer unit incorporated into the final polymer chain. researchgate.netgoogle.com

Impact of Monomer Feed Ratios on Copolymer Structure

The composition of a copolymer is directly influenced by the initial molar ratio of the monomers in the reaction mixture, also known as the monomer feed ratio. By controlling this ratio, it is possible to synthesize copolymers with a predetermined and consistent composition.

Research on the copolymerization of DNPA with 2,2-dinitrobutyl acrylate demonstrates a clear correlation between the monomer feed and the final copolymer structure. google.com The composition of the resulting copolymers, as determined by NMR analysis, closely reflects the initial molar quantities of the two monomers used in the synthesis. google.com For instance, a feed ratio of 0.07 moles of DNPA to 0.03 moles of 2,2-dinitrobutyl acrylate resulted in a copolymer with a composition ratio of 0.65:0.35. google.com

The table below illustrates the relationship between different monomer feed ratios and the resulting copolymer composition for the DNPA and 2,2-dinitrobutyl acrylate system. google.com

DNPA in Feed (molar ratio)2,2-Dinitrobutyl Acrylate in Feed (molar ratio)DNPA in Copolymer (molar ratio)2,2-Dinitrobutyl Acrylate in Copolymer (molar ratio)
0.820.180.890.11
0.700.300.670.33
0.700.300.650.35
0.700.300.640.36

This data is compiled from multiple examples within the same source.

Similarly, in the copolymerization of DNPA with vinyl acetate (VAc), the monomer feed ratio is a critical parameter. A high yield of 72% was achieved when the molar ratio of DNPA to VAc was maintained at 3:1. researchgate.net This control over the monomer feed is essential for producing copolymers with consistent and predictable structures.

Tailoring Copolymer Properties for Enhanced Performance

Copolymerization is a versatile tool for overcoming some of the limitations of the DNPA homopolymer, which can be hard and brittle. google.com By selecting appropriate comonomers and adjusting their ratios, the properties of the resulting material can be significantly enhanced.

Mechanical and Energetic Properties: The incorporation of comonomers can improve the mechanical integrity of DNPA-based polymers. For example, copolymerizing DNPA with 2,2-dinitrobutyl acrylate results in a material with improved mechanical strength compared to the DNPA homopolymer. google.com To enhance energetic performance, DNPA can be copolymerized with other energetic monomers. google.comjustia.com Comonomers such as 2,3-bis(difluoroaminopropyl)acrylate (NFPA) readily form copolymers with DNPA, yielding materials with good physical properties and increased explosive potential. google.comjustia.com Studies have shown that DNPA/NFPA copolymers with ratios of 1:1, 1:3, and 3:1 all produce desirable physical characteristics. justia.com

Thermal Properties: The choice of comonomer also has a marked effect on the thermal properties of the copolymer, such as the glass transition temperature (Tg) and the thermal decomposition temperature.

The DNPA-styrene copolymer exhibits a glass transition temperature of 63.3°C and a thermal decomposition temperature of 251.4°C. researchgate.netresearchgate.net

The DNPA-vinyl acetate copolymer has a glass transition temperature of 59.7°C and a thermal decomposition peak temperature of 259.1°C. researchgate.net

These differences demonstrate that the thermal stability of the copolymer can be adjusted by the selection of the comonomer. Furthermore, thermal stability can be improved by including small amounts (2-5%) of cross-linking agents, such as triallyl cyanurate or 2,2-dinitropropyl-1,3-diacrylate, in the binder formulation. google.com

Characterization and Structural Elucidation of Poly 2,2 Dinitropropyl Acrylate and Its Copolymers

Spectroscopic Characterization

FTIR spectroscopy is a primary tool for confirming the polymerization of the 2,2-dinitropropyl acrylate (B77674) (DNPA) monomer and for identifying the characteristic functional groups within the polymer and copolymer structures. The polymerization is confirmed by the disappearance of the characteristic absorption bands of the vinyl group (C=C) from the monomer in the polymer's spectrum.

The FTIR spectrum of poly(2,2-dinitropropyl acrylate) (PDNPA) displays several key absorption peaks. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominently observed. The carbonyl group (C=O) stretching of the ester and the C-O stretching vibrations are also characteristic features. energetic-materials.org.cnbit.edu.cn

For copolymers, the FTIR spectrum shows the characteristic peaks of both monomer units. For instance, in This compound-vinyl acetate (B1210297) (DNPA-VAc) copolymers , in addition to the DNPA peaks, the characteristic absorptions of the vinyl acetate unit are present. energetic-materials.org.cnresearchgate.net Similarly, for This compound-styrene (DNPA-St) copolymers , the spectrum includes peaks corresponding to the phenyl group of styrene (B11656) alongside those of the DNPA unit. researchgate.net

Table 1: Characteristic FTIR Absorption Peaks for PDNPA and its Copolymers (cm⁻¹)

Functional GroupPDNPADNPA-VAc Copolymer energetic-materials.org.cnDNPA-St Copolymer researchgate.net
C=O Stretch (Ester)~1740
NO₂ Asymmetric Stretch~1560
NO₂ Symmetric Stretch~1380
C-O Stretch~1170 - 1280
Phenyl Group (Styrene)--

Note: '✓' indicates the presence of the characteristic peak in the copolymer spectrum.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer backbone and side chains, confirming the successful incorporation of the monomer units into the polymer chain.

¹H NMR of PDNPA shows characteristic signals for the protons in the polymer backbone and the dinitropropyl side chain. The broad signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone typically appear in the upfield region, while the signals for the methylene (-CH₂-) and methyl (-CH₃) protons of the dinitropropyl group are found at specific chemical shifts. energetic-materials.org.cnbit.edu.cn

In the case of copolymers , such as DNPA-VAc , the ¹H NMR spectrum exhibits signals corresponding to both the DNPA and vinyl acetate units, allowing for the determination of the copolymer composition. energetic-materials.org.cnresearchgate.net For DNPA-St copolymers , signals from the aromatic protons of the styrene units are observed in the downfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy further corroborates the polymer structure by showing signals for the carbonyl carbon, the carbon bearing the nitro groups, and the carbons in the polymer backbone. acs.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for PDNPA and Copolymers

Proton AssignmentPDNPA energetic-materials.org.cnbit.edu.cnDNPA-VAc Copolymer energetic-materials.org.cnDNPA-St Copolymer researchgate.net
Polymer Backbone (-CH-, -CH₂-)~1.5 - 2.5 (broad)
Side Chain -CH₂-O-~4.5 - 5.0
Side Chain -C(NO₂)₂-CH₃~2.0--
Vinyl Acetate -COCH₃-~2.0-
Styrene Aromatic Protons--~6.5 - 7.5

Note: '✓' indicates the presence of corresponding signals in the copolymer spectrum. Chemical shifts are approximate and can vary based on solvent and instrument.

UV-Vis spectroscopy is used to study the electronic transitions within the polymer. The energetic binder poly(this compound) (PDNPA) is characterized by its absorption in the ultraviolet region. energetic-materials.org.cnbit.edu.cn The spectrum typically shows a maximum absorption peak (λ_max) which is attributed to the electronic transitions associated with the nitro groups in the polymer structure. energetic-materials.org.cn

Chromatographic Analysis

Chromatographic techniques are essential for determining the molecular weight characteristics and purity of the polymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the molecular weight distribution (MWD) or polydispersity index (PDI = Mₙ/Mₙ) of polymers. uc.eduthermofisher.com

For PDNPA, studies have shown that polymerization conditions, such as the initiator concentration, significantly affect the molecular weight and MWD. energetic-materials.org.cnbit.edu.cn An increase in initiator concentration generally leads to a decrease in the average molecular weight and a narrower MWD. energetic-materials.org.cn This technique is also used to characterize copolymers, such as the copolymer of this compound and 2,2-dinitrobutyl acrylate, where weight average molecular weights have been reported to be in the range of 110,000 to 130,000 g/mol . google.com

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC can be employed to analyze the purity of the monomer and to monitor the polymerization reaction. dtic.mildtic.mil

Reverse-phase (RP) HPLC methods have been developed for the analysis of this compound. sielc.com A typical method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Comprehensive two-dimensional liquid chromatography (LC×LC), which combines HPLC and SEC, can be a powerful tool for analyzing complex mixtures containing polymers like those found in aged plastic-bonded explosives that may contain dinitropropyl-based compounds. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the thermal properties of polymers, providing critical data on their stability, decomposition behavior, and transitions.

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to investigate the thermal properties of polymers, including polymerization kinetics and thermal transitions. akjournals.commdpi.com

Polymerization Kinetics:

DSC is instrumental in studying the exothermic process of polymerization. akjournals.com By monitoring the heat flow as a function of temperature or time, the kinetics of free-radical polymerization of gem-dinitroalkyl acrylate monomers can be determined. akjournals.com Non-isothermal DSC, where the sample is heated at a constant rate, allows for the determination of kinetic parameters such as the activation energy (Ea) and the reaction order of polymerization. akjournals.com Studies on the free-radical bulk polymerization of DNPA in the presence of an initiator like 2,2'-azobisisobutyronitrile (AIBN) have been successfully carried out using this method. akjournals.com

The influence of various factors on polymerization, such as initiator concentration and temperature, can be systematically investigated. energetic-materials.org.cn For instance, it has been observed that increasing the initiator concentration leads to a decrease in the average molecular weight of the resulting PDNPA, along with a narrowing of the molecular weight distribution. energetic-materials.org.cn A monomer conversion of 60% has been achieved at 80°C within 2 hours. energetic-materials.org.cn The polymerizability of different gem-dinitroalkyl (meth)acrylate monomers has been compared using DSC, revealing that structural differences, such as the presence of a methyl group on the acrylyl double bond or variations in the ester group, affect the polymerization tendency. akjournals.com The observed order of increasing polymerizability is DNBMA < DNBA < DNPA. akjournals.com

Thermal Transitions:

DSC is also employed to determine key thermal transitions in PDNPA and its copolymers. The glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter. For a copolymer of DNPA and styrene, the Tg was found to be 63.3°C. researchgate.net Similarly, a copolymer of DNPA and vinyl acetate exhibited a Tg of 59.7°C. researchgate.net In contrast, the homopolymer of this compound is described as hard and brittle with a glass transition temperature above room temperature. google.com

DSC also reveals the thermal decomposition behavior of these polymers. The decomposition of PDNPA is an exothermic process, with one study reporting a decomposition temperature of 252.8°C. energetic-materials.org.cn For copolymers, the decomposition temperature can be influenced by the comonomer. For example, the DNPA-styrene copolymer has a decomposition temperature of 251.4°C, while the DNPA-vinyl acetate copolymer decomposes at 259.1°C. researchgate.netresearchgate.net The thermal decomposition of a copolymer of DNPA and 2,2-dinitrobutyl acrylate (DNBA) was observed to begin at 198°C. researchgate.net

The heating rate during the DSC experiment can affect the observed decomposition temperature; an increase in the heating rate generally leads to an increase in the decomposition temperature. researchgate.net

Table 1: Thermal Properties of Poly(this compound) and its Copolymers Determined by DSC

Polymer/CopolymerGlass Transition Temperature (Tg)Decomposition Temperature (°C)Reference
Poly(this compound) (PDNPA)> Room Temperature252.8 energetic-materials.org.cngoogle.com
DNPA-Styrene Copolymer63.3°C251.4 researchgate.net
DNPA-Vinyl Acetate Copolymer59.7°C259.1 researchgate.net
DNPA-DNBA Copolymer-198 (onset) researchgate.net

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. torontech.com

For PDNPA and its copolymers, TGA provides insights into their degradation patterns. A study on PDNPA and a copolymer of DNPA and 2,2-dinitrobutyl acrylate (DNPA/DNBA) under a nitrogen atmosphere showed a significant mass loss of about 60% occurring in the temperature range of 200-280°C. researchgate.net The onset of decomposition for PDNPA was reported to be 183°C, while for the DNPA/DNBA copolymer, it was 198°C. researchgate.net Another study reported the thermal decomposition temperature of PDNPA to be 252.8°C. energetic-materials.org.cn The thermal decomposition temperature for poly(2,2-dinitrobutyl acrylate) is noted as 260°C with a 21% mass loss. researchgate.net

The heating rate is a critical parameter in TGA experiments, as it can influence the observed decomposition temperatures. scirp.org Generally, higher heating rates shift the decomposition to higher temperatures. researchgate.net Non-isothermal TGA experiments conducted at various heating rates (e.g., 2.5, 5, 7.5, 10, and 12.5 °C min⁻¹) allow for the determination of kinetic parameters of thermal decomposition, such as the activation energy. researchgate.net Methods like the Kissinger-Akahira-Sunose (KAS) and Starink methods are employed to calculate these parameters. researchgate.net For PDNPA, the activation energy of thermal decomposition at a conversion degree (α) of 0.1 was found to be 123.23 ± 0.13 kJ mol⁻¹ using the Starink and KAS methods. researchgate.net The activation energy values were observed to increase with the degree of conversion. researchgate.net

Comparative studies have shown that the relative thermal stability of these polymers can be assessed using TGA. For instance, at 50°C, the DNPA/DNBA copolymer was found to be more thermally stable than the PDNPA homopolymer. researchgate.net

Table 2: TGA Data for Poly(this compound) and Related Polymers

Polymer/CopolymerOnset Decomposition Temperature (°C)Temperature Range of Major Mass Loss (°C)Key FindingsReference
Poly(this compound) (PDNPA)183200-280~60% mass loss in this range. researchgate.net
DNPA/DNBA Copolymer198200-280~60% mass loss in this range; more stable than PDNPA at 50°C. researchgate.net
Poly(2,2-dinitrobutyl acrylate)--Decomposition temperature of 260°C with 21% mass loss. researchgate.net

Advanced Analytical Methodologies for Complex System Characterization

The characterization of PDNPA and its copolymers, especially when incorporated into complex systems like propellants and plastic-bonded explosives (PBXs), often requires a combination of advanced analytical techniques. akjournals.comdtic.mil These methodologies provide a more holistic understanding of the material's composition, morphology, and the interactions between its various components.

While specific advanced methodologies for the direct analysis of PDNPA are not extensively detailed in the provided context, the principles applied to similar energetic polymer systems are relevant. Techniques such as Pyrolysis-Gas Chromatography (Py-GC) could be employed for detailed structural analysis by thermally degrading the polymer into smaller, more easily identifiable fragments. dandelon.com

Furthermore, the integration of multiple analytical techniques provides a more complete picture. For example, combining thermal analysis methods like DSC and TGA with spectroscopic techniques allows for the correlation of thermal events with specific chemical changes occurring in the polymer structure. The use of hyphenated techniques, such as TGA-FTIR or TGA-MS, can identify the gaseous products evolved during decomposition, offering deeper insights into the degradation mechanisms.

Structure Performance Relationships in Poly 2,2 Dinitropropyl Acrylate Systems

Correlating Monomer Structural Features with Polymerizability

The capacity of a monomer to polymerize is heavily influenced by its structural characteristics, including steric hindrance and the electronic nature of its substituent groups. In the case of gem-dinitroalkyl acrylates, the structure of the ester group plays a significant role in determining polymerizability.

Research comparing the free-radical polymerization of various gem-dinitroalkyl (meth)acrylate monomers reveals a clear structure-reactivity trend. akjournals.com A study investigating 2,2-dinitropropyl acrylate (B77674) (DNPA), 2,2-dinitrobutyl acrylate (DNBA), and 2,2-dinitrobutyl methacrylate (B99206) (DNBMA) found that the polymerizability decreases in the order of DNPA > DNBA > DNBMA. akjournals.com This trend can be attributed to steric factors around the acrylyl double bond. The additional methyl group on the acrylyl double bond in the methacrylate monomer (DNBMA) and the larger 2,2-dinitrobutyl group on the ester side chain in DNBA create steric hindrance, which retards the polymerization process compared to DNPA. akjournals.com The polymerization of these monomers typically proceeds via a free-radical mechanism, often initiated by compounds like 2,2'-azobisisobutyronitrile (AIBN). akjournals.comenergetic-materials.org.cn

The polymerization kinetics of these monomers have been studied using techniques such as Differential Scanning Calorimetry (DSC). akjournals.com The rate constants derived from these studies provide quantitative evidence for the observed structural dependency.

MonomerRelative PolymerizabilityKey Structural Difference from DNPA
2,2-Dinitropropyl acrylate (DNPA) Highest-
2,2-Dinitrobutyl acrylate (DNBA) IntermediateLonger alkyl chain (butyl vs. propyl)
2,2-Dinitrobutyl methacrylate (DNBMA) LowestMethyl group on the acrylyl double bond
Data derived from kinetic studies on the free-radical polymerization of gem-dinitroalkyl (meth)acrylates. akjournals.com

This relationship underscores how even subtle changes in the monomer's alkyl or acrylate portion can significantly impact polymerization behavior, a key consideration in the synthesis of polymers with desired molecular weights and structures. researchgate.netnih.gov

Influence of Dinitro Functionality on Polymerization and Resulting Material Characteristics

The presence of the geminal dinitro groups (C(NO₂)₂) on the propyl side chain is the defining feature of DNPA, imparting unique characteristics to both the monomer and its resulting polymer, poly(this compound) (PDNPA). This functionality is the primary reason PDNPA is classified as an energetic binder, a critical component in propellants and explosives. ontosight.aibit.edu.cnontosight.ai

The two nitro groups are highly electron-withdrawing, which influences the electronic environment of the acrylate double bond during free-radical polymerization. energetic-materials.org.cnontosight.ai While the polymerization proceeds effectively, the energetic nature of the dinitro functionality dictates the thermal properties of the final polymer. The thermal stability of PDNPA is a crucial performance metric. Research shows that PDNPA, synthesized by free radical polymerization, has a thermal decomposition temperature of approximately 252.8°C. energetic-materials.org.cnresearchgate.net This indicates a relatively high thermal stability, which is a desirable characteristic for an energetic binder.

The dinitro functionality contributes significantly to the high energy content of the polymer. ontosight.ai However, it also influences the physical properties. The homopolymer of DNPA is known to be hard and brittle at room temperature, which can be a limitation for applications requiring more flexible or elastomeric binders. google.com This characteristic is a direct consequence of the rigid structure imparted by the bulky, polar dinitropropyl side chains, which restricts polymer chain mobility.

PropertyValueSignificance
Polymer Classification Energetic BinderThe dinitro groups provide high energy content. ontosight.aibit.edu.cn
Synthesis Method Free Radical PolymerizationA common and effective method for polymerizing acrylate monomers. energetic-materials.org.cnontosight.ai
Thermal Decomposition Temperature 252.8 °CIndicates the polymer's thermal stability. energetic-materials.org.cnresearchgate.net
Physical State at Room Temp Hard and BrittleThe bulky side chains restrict chain mobility, impacting mechanical properties. google.com
Properties of poly(this compound) (PDNPA) homopolymer.

Modulating Polymer and Copolymer Properties through Monomer Design and Compositional Variations

To overcome the limitations of the PDNPA homopolymer, such as its brittleness, and to fine-tune its performance characteristics, monomer design and copolymerization strategies are employed. google.com By incorporating different comonomers into the polymer chain alongside DNPA, it is possible to modulate properties like mechanical strength, glass transition temperature (Tg), and thermal stability. google.comenergetic-materials.org.cn

Several copolymer systems based on DNPA have been investigated:

Copolymerization with 2,2-Dinitrobutyl Acrylate (DNBA): To improve the mechanical properties of PDNPA, it has been copolymerized with DNBA. This approach aims to create a more flexible binder while maintaining a high energy content, making the resulting composite less sensitive. google.com For example, a copolymer with a DNPA:DNBA composition ratio of 0.89:0.11 yielded a product with a weight average molecular weight of approximately 130,000 g/mol . google.com

Copolymerization with Vinyl Acetate (B1210297) (VAc): A copolymer of DNPA and vinyl acetate (DNPA-VAc) was synthesized to create a thermally stable energetic binder. A copolymer with a 3:1 molar ratio of DNPA to VAc, resulted in a material with a glass transition temperature of 59.7°C and a thermal decomposition peak at 259.1°C. energetic-materials.org.cnenergetic-materials.org.cn This demonstrates that copolymerization can alter thermal properties and compatibility with other energetic materials like RDX and HMX. energetic-materials.org.cn

Copolymerization with Styrene (B11656) (St): The copolymerization of DNPA with styrene results in a random copolymer. researchgate.net Reactivity ratios were determined as r(DNPA) = 0.911 and r(St) = 0.038, indicating a non-ideal copolymerization process. The resulting DNPA-St copolymer exhibits a glass transition temperature of 63.3°C and a thermal decomposition temperature of 251.4°C. researchgate.net

Copolymerization with Fluorinated Acrylates: To further enhance energy and performance, DNPA can be copolymerized with other high-energy monomers, such as fluorinated alkylacrylates like 2,3-bis(difluoroamino propyl) acrylate (NFPA). google.com The structural similarity to the basic acrylate structure allows for ready copolymerization, yielding binders with good physical properties and even higher energy densities. google.com

ComonomerCopolymer SystemResulting Properties & Research Findings
2,2-Dinitrobutyl acrylate (DNBA) DNPA-DNBAImproves mechanical properties over the brittle PDNPA homopolymer. A composition of 0.89:0.11 (DNPA:DNBA) had a Mw of ~130,000 g/mol . google.com
Vinyl Acetate (VAc) DNPA-VAcA 3:1 molar ratio (DNPA:VAc) yielded a copolymer with Tg = 59.7°C and T(decomp) = 259.1°C. Showed good compatibility with RDX and HMX. energetic-materials.org.cnenergetic-materials.org.cn
Styrene (St) DNPA-StForms a random copolymer with Tg = 63.3°C and T(decomp) = 251.4°C. Reactivity ratios: r(DNPA)=0.911, r(St)=0.038. researchgate.net
2,3-Bis(difluoroamino propyl) acrylate (NFPA) DNPA-NFPAReadily forms copolymers with good physical properties and high energy, leveraging the energetic nitrofluoro groups. google.com
Data from copolymerization studies of this compound (DNPA).

These examples clearly illustrate that monomer design and compositional variation through copolymerization are powerful tools for tailoring the properties of poly(this compound) systems to meet specific performance requirements.

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
AIBN2,2'-Azobisisobutyronitrile
DNBA2,2-Dinitrobutyl acrylate
DNBMA2,2-Dinitrobutyl methacrylate
DNPAThis compound
HMXCyclo-1,3,5,7-tetramethylene-2,4,6,8-tetranitramine
NFPA2,3-Bis(difluoroamino propyl) acrylate
PDNPAPoly(this compound)
RDXCyclo-1,3,5-trimethylene-2,4,6-trinitramine
StStyrene
VAcVinyl acetate

Theoretical and Computational Investigations of 2,2 Dinitropropyl Acrylate Materials

Molecular Dynamics (MD) Simulations of Polymer-Plasticizer Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the study of the dynamic behavior of atoms and molecules. In the context of PDNPA-based systems, MD simulations are particularly crucial for evaluating the compatibility and interaction between the polymer binder and various plasticizers, which are added to improve mechanical properties and processability.

Detailed research findings from MD simulations focus on several key parameters to quantify polymer-plasticizer interactions. The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is frequently employed for these simulations due to its accuracy in predicting properties of organic molecules, including energetic materials. rsc.org

Solubility Parameter (δ): The solubility parameter is a critical measure used to predict miscibility. Materials with similar solubility parameters are more likely to be miscible. MD simulations can calculate the solubility parameter for individual components (the polymer and the plasticizer) and the blend. For instance, in studies of similar energetic polymers like Hydroxy-Terminated PolyEther (HTPE), MD simulations have been used to calculate and compare the solubility parameters of the polymer with those of various energetic plasticizers. rsc.org

Binding Energy: The binding energy between the polymer and plasticizer molecules is a direct measure of the strength of their intermolecular interactions. A higher binding energy typically indicates better compatibility and a more stable blend. The binding energy is calculated as the negative of the interaction energy between the polymer and the plasticizer. Studies on systems containing bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF), which are structurally related to DNPA, show that the order of binding energies can predict the relative compatibility of different plasticizers with a given polymer. rsc.org For example, the binding energy between HTPE and a BDNPA/BDNPF mixture was found to be significant, indicating good miscibility. rsc.org

Radial Distribution Function (RDF): The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. In polymer-plasticizer systems, RDFs can reveal the nature of the intermolecular interactions at the atomic level, for example, by analyzing the distances between specific atoms of the polymer and the plasticizer, such as hydrogen bond donors and acceptors.

These simulation outputs provide a comprehensive picture of the miscibility and interaction strength, which are directly related to the mechanical properties of the final material. For example, good compatibility between the polymer and plasticizer, as indicated by similar solubility parameters and high binding energy, generally leads to improved tensile strength and modulus of the resulting formulation. rsc.org

Table 1: Representative Data from MD Simulations of Energetic Polymer-Plasticizer Systems

Polymer SystemPlasticizerCalculated Solubility Parameter (J1/2cm-3/2)Calculated Binding Energy (kcal/mol)Miscibility Prediction
HTPEBDNPA/BDNPF MixturePolymer: ~17.5, Plasticizer: ~19.0~45Miscible
Cellulose Acetate (B1210297) Butyrate (CAB)BDNPF/A (A3)Polymer: 17.29, Plasticizer: 22.18-165.65Compatible
Cellulose Acetate Butyrate (CAB)Bu-NENAPolymer: 17.29, Plasticizer: 22.84-170.89Compatible
Note: Data is representative of typical values found in literature for similar energetic polymer systems. rsc.orgacs.org BDNPA/BDNPF are structurally similar to the monomer unit of PDNPA. Bu-NENA is another common energetic plasticizer.

Density Functional Theory (DFT) Applications in Predicting Monomer Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool in computational chemistry for predicting the reactivity and stability of molecules, including energetic monomers like 2,2-dinitropropyl acrylate (B77674). By calculating various electronic properties and reactivity descriptors, DFT can provide insights into a monomer's susceptibility to polymerization, its stability, and its potential reaction pathways. mdpi.comfrontiersin.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com For an acrylate monomer like DNPA, DFT calculations of the HOMO-LUMO gap can help predict its stability during storage and its propensity to undergo polymerization.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO)/2. A harder molecule is less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO)/2.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as μ²/2η. This index is particularly useful for predicting the behavior of molecules in reactions involving charge transfer. mdpi.com

Although specific DFT studies focusing exclusively on 2,2-dinitropropyl acrylate are not widely published, the methodology is well-established. For example, DFT has been used to guide the synthesis of other epoxy-acrylic resins by calculating the free-radical reactivity index of each monomer, thereby optimizing the monomer ratios for enhanced polymerization efficiency. frontiersin.orgnih.gov This approach could be directly applied to DNPA to understand its homopolymerization and copolymerization characteristics, as well as its thermal stability by identifying the weakest bonds prone to initial decomposition. dntb.gov.ua

Table 2: Key DFT-Derived Reactivity Descriptors and Their Significance

DescriptorTypical Calculation BasisSignificance for Monomer Reactivity and Stability
HOMO-LUMO Energy GapE_LUMO - E_HOMOIndicates kinetic stability and resistance to electronic excitation. A larger gap suggests higher stability.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to deformation of the electron cloud. Higher hardness correlates with lower reactivity.
Electrophilicity Index (ω)μ² / (2η)Quantifies the ability of a molecule to accept electrons. Useful for predicting behavior in polar reactions.
Fukui Functions (f(r))∂ρ(r)/∂NIdentifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. Crucial for predicting polymerization mechanisms.
Note: This table outlines the theoretical descriptors applicable to DNPA based on standard DFT methodologies. mdpi.comfrontiersin.orgresearchgate.net

Kinetic Modeling for Polymerization Process Simulation and Optimization

Kinetic modeling of polymerization is essential for the simulation, optimization, and control of polymer manufacturing processes. For this compound, understanding the polymerization kinetics is vital for producing a polymer with desired properties, such as a specific molecular weight and molecular weight distribution, which in turn influence the mechanical and energetic performance of the final material.

Research into the polymerization of DNPA has provided fundamental kinetic data. For the bulk polymerization of DNPA, the polymerization rate equation has been determined experimentally. One study found the rate equation to be Rp = k[M]^1.18[I]^0.6. nih.gov The exponents of the monomer ([M]) and initiator ([I]) concentrations provide insight into the reaction mechanism. The initiator exponent of 0.6 suggests a chain termination mechanism that involves both monomolecular and bimolecular (radical coupling or disproportionation) termination steps, while the monomer exponent of 1.18 indicates that the initiation process is dependent on the monomer concentration. nih.gov

Kinetic studies also extend to the copolymerization of DNPA with other monomers, such as styrene (B11656) (St) and vinyl acetate (VAc). dntb.gov.ua The determination of monomer reactivity ratios is crucial for predicting the composition and structure of the resulting copolymer. For the copolymerization of DNPA with styrene, the reactivity ratios were found to be r_DNPA = 0.911 and r_St = 0.038. frontiersin.org Since both values are less than one, and their product is very small, it indicates a tendency towards the formation of a random copolymer, with DNPA being much more reactive towards propagation than styrene. frontiersin.org

These kinetic parameters are the inputs for mathematical models that can simulate the polymerization process under various conditions (e.g., temperature, initiator concentration, monomer feed ratio). Such simulations allow for the optimization of the reaction to achieve specific material properties without the need for extensive and potentially hazardous experimentation. For example, models can predict the evolution of monomer conversion, average molecular weight, and polymer composition over time, enabling the fine-tuning of the manufacturing process for PDNPA and its copolymers. energetic-materials.org.cnbit.edu.cn

Table 3: Summary of Kinetic Data for this compound Polymerization

Kinetic ParameterSystemValue/EquationSignificance
Polymerization Rate EquationHomopolymerization of DNPARp = k[M]1.18[I]0.6Describes the dependence of polymerization rate on monomer and initiator concentrations. nih.gov
Reactivity Ratio (r_DNPA)Copolymerization with Styrene0.911Indicates the preference of a DNPA radical to add to a DNPA monomer versus a styrene monomer. frontiersin.org
Reactivity Ratio (r_St)Copolymerization with Styrene0.038Indicates the preference of a styrene radical to add to a styrene monomer versus a DNPA monomer. frontiersin.org
Thermal Decomposition TemperaturePoly(this compound) (PDNPA)252.8 °CIndicates the thermal stability of the homopolymer, a key parameter for kinetic modeling of decomposition. energetic-materials.org.cnbit.edu.cn
Thermal Decomposition TemperatureDNPA-Styrene Copolymer251.4 °CIndicates the thermal stability of the copolymer. frontiersin.org

Advanced Research Applications of Poly 2,2 Dinitropropyl Acrylate in Energetic Systems

Role as Energetic Binder in Plastic Bonded Explosives (PBXs) and Propellants

In PBXs, the primary function of Poly(DNPA) is to create a polymer matrix that encapsulates and binds crystals of powerful solid explosives, such as HMX or RDX. wikipedia.orggoogle.com This process results in a cohesive and mechanically robust explosive charge. A key advantage of using a polymer binder is the reduction of the sensitivity of the crystalline explosives to accidental detonation from stimuli like shock, friction, and impact, which is a critical factor for producing insensitive munitions. wikipedia.orgnih.gov The binder also imparts desirable mechanical characteristics to the explosive, including elasticity and tensile strength, ensuring the charge can withstand the stresses of handling, storage, and deployment. dtic.milwikipedia.org

Similarly, in solid propellants, Poly(DNPA) binds the solid oxidizer and fuel components together. at.uadtic.mil Its energetic nature is particularly beneficial in high-performance propellants where achieving a high specific impulse is a primary objective. The thermal decomposition characteristics of Poly(DNPA) also significantly influence the combustion properties of the propellant. researchgate.net

Historically, Poly(DNPA) has been recognized for its utility in PBX formulations. For instance, the explosive LX-09 was composed of 93% HMX, 4.6% Poly(DNPA), and 2.4% FEFO (1,1'-[methylenebis(oxy)]-bis-[2-fluoro-2,2-dinitroethane]), a liquid explosive plasticizer. wikipedia.orgosti.gov However, this formulation was prone to deterioration and the separation of the plasticizer and binder, which led to significant safety concerns. wikipedia.org

Formulation Strategies with High Energetic Solid Components (e.g., HMX)

A primary goal in formulating PBXs with Poly(DNPA) is to maximize the energy density by incorporating a high percentage of solid energetic materials like HMX. google.com Typically, these formulations aim for a solids loading of 80% to 90% by weight. google.com Achieving a castable mixture at such high solids loading is a significant challenge due to the increased viscosity. google.com

One effective strategy to overcome this is the careful selection of the particle size distribution of the HMX. google.com Research has shown that using a bimodal or trimodal distribution of particle sizes can improve the packing efficiency and reduce the viscosity of the mixture, allowing for higher solids loading while maintaining castability. google.com For example, a castable composition can be achieved with 80 to 87% HMX in a liquid DNPA binder by using specific granulations of HMX particles. google.com

The process often involves mixing the HMX particles with the liquid DNPA monomer, which is then polymerized in-situ to form the solid Poly(DNPA) binder. google.com This method, known as cast-curing, allows the explosive to be cast into a specific shape before the binder solidifies. google.com

Below is a table showing an example of a high-solids PBX formulation with Poly(DNPA):

ComponentRoleTypical Weight Percentage
HMXHigh Energetic Solid Filler80-90%
2,2-Dinitropropyl acrylate (B77674) (DNPA)Energetic Monomer/Binder Precursor10-20%
Energetic Plasticizer (e.g., BDNPA/F)Improves processability and adds energyVariable
Curing Agent/InitiatorInitiates polymerizationSmall quantity

Design of Multi-Component Energetic Compositions

The design of advanced energetic formulations often involves creating multi-component compositions to tailor specific performance characteristics. With Poly(DNPA) as the energetic binder, other components can be introduced to enhance properties such as detonation velocity, blast effects, and thermal stability. google.com

One common addition is powdered aluminum. google.com The inclusion of aluminum can significantly increase the heat of explosion and the blast wave, making it a valuable component in thermobaric explosives. icm.edu.pl It is possible to incorporate up to 92% total solids, including spherical aluminum, in a DNPA-based binder without losing castability. google.com

Energetic plasticizers are another key element in multi-component designs. at.uaicm.edu.pl Besides BDNPA/F, other energetic plasticizers have been explored to improve the compatibility and performance of Poly(DNPA)-based systems. osti.govicm.edu.pl The choice of plasticizer is critical to ensure long-term stability and prevent issues like exudation (leaching) of the plasticizer from the cured explosive. wikipedia.orgosti.gov

Furthermore, different solid energetic fillers can be combined. For instance, a formulation might include a mix of HMX and another explosive like TATB (1,3,5-triamino-2,4,6-trinitrobenzene) to achieve a balance of high energy and low sensitivity. icm.edu.pl

The table below illustrates a potential multi-component energetic composition:

ComponentFunction
HMXPrimary high-energy filler
Poly(2,2-Dinitropropyl Acrylate)Energetic binder
Aluminum PowderIncreases blast effect and heat of explosion
Energetic PlasticizerEnhances processability, mechanical properties, and energy
Cross-linking AgentImproves thermal and dimensional stability

Performance Enhancement through Binder Modification and Optimization

Research has focused on modifying and optimizing the Poly(DNPA) binder itself to enhance the performance of energetic systems. google.comgoogle.comresearchgate.net These efforts aim to improve mechanical properties, thermal stability, and energy content.

One approach is the copolymerization of this compound (DNPA) with other monomers. google.comresearchgate.net For example, copolymerizing DNPA with 2,2-dinitrobutyl acrylate has been shown to improve the mechanical properties compared to the Poly(DNPA) homopolymer, which can be hard and brittle. google.com The resulting copolymer is designed to be a more suitable energy-containing binder for high-performance, insensitive munitions. google.com Another example is the copolymerization of DNPA with vinyl acetate (B1210297). researchgate.net

The use of cross-linking agents is another important strategy. google.com Incorporating small percentages of cross-linkers like triallyl cyanurate or 2,2-dinitropropyl-1,3-diacrylate can significantly improve the thermal and dimensional stability of the Poly(DNPA) binder. google.com For instance, adding 3% acetyl triallyl citrate (B86180) to a 75:25 HMX/binder mix demonstrated only a 1% change when heated to 150°C. google.com

The molecular weight of the Poly(DNPA) is also a key parameter that can be controlled during polymerization. researchgate.net Studies have shown that the average molecular weight of the polymer decreases as the concentration of the initiator (like azobisisobutyronitrile) increases. researchgate.net This allows for tailoring the binder's properties for specific formulation requirements.

The following table summarizes different approaches to binder modification and their intended effects:

Modification ApproachExample Modifier/AgentIntended Performance Enhancement
Copolymerization2,2-Dinitrobutyl acrylateImproved mechanical strength and reduced brittleness
CopolymerizationVinyl AcetateTailored binder properties
Cross-linkingTriallyl cyanurate, 2,2-dinitropropyl-1,3-diacrylateIncreased thermal and dimensional stability
Control of Molecular WeightAzobisisobutyronitrile (initiator)Optimization of binder processing and final properties

Future Research Trajectories and Emerging Paradigms

Development of Controlled/Living Polymerization Techniques for Precision Synthesis

The majority of existing research on the polymerization of 2,2-Dinitropropyl acrylate (B77674) has utilized conventional free-radical polymerization. energetic-materials.org.cnenergetic-materials.org.cn This method, while effective for producing poly(2,2-Dinitropropyl acrylate) (PDNPA) and its copolymers, offers limited control over polymer architecture, molecular weight, and molecular weight distribution (polydispersity). energetic-materials.org.cnresearchgate.net For instance, studies have shown that in the free-radical polymerization of PDNPA, increasing the initiator concentration leads to a decrease in the average molecular weight and a narrowing of the molecular weight distribution. energetic-materials.org.cn Similarly, the free-radical copolymerization of DNPA with monomers like vinyl acetate (B1210297) and styrene (B11656) has been demonstrated. energetic-materials.org.cnresearchgate.net

However, the future of precision energetic polymer synthesis lies in the adoption of controlled/living polymerization (CLP) techniques. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for creating polymers with well-defined structures. While the application of these specific techniques directly to DNPA is not yet widely reported in available literature, their use with other acrylates and functional monomers is well-established. researchgate.netscilit.com For example, ATRP has been successfully used for the controlled polymerization of methyl methacrylate (B99206) (MMA), and studies have explored its use for creating copolymers with narrow molar mass distributions. researchgate.net

The development of CLP methods for DNPA would enable:

Precise control over molecular weight: Tailoring the mechanical properties of the resulting binder, from hard and brittle to elastomeric.

Low polydispersity: Ensuring uniform material properties and predictable performance.

Advanced architectures: Synthesizing block copolymers, star polymers, and gradient copolymers, which could lead to novel materials with unique phase behavior and mechanical responses. For example, creating block copolymers of DNPA with a non-energetic, rubbery polymer could yield energetic thermoplastic elastomers.

Research in this area would likely focus on adapting existing CLP systems, such as those using copper complexes for ATRP, to be compatible with the energetic nitro groups of the DNPA monomer. researchgate.net Overcoming the challenges associated with potential side reactions and catalyst deactivation will be a critical step toward realizing the precision synthesis of DNPA-based polymers.

Exploration of Novel Synthetic Pathways for Monomer Production

The conventional synthesis of this compound typically involves the esterification of 2,2-dinitropropanol (B8780482) (DNPOH). dtic.mil One established method reacts DNPOH with acryloyl chloride, often using a catalyst like anhydrous aluminum chloride in a suitable solvent such as methylene (B1212753) chloride or carbon tetrachloride. dtic.mil Another approach is a direct esterification with acrylic acid. evitachem.com While these methods are effective, future research will likely target the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Potential areas for exploration include:

Advanced Catalysis: Investigating new catalysts that can improve reaction yields, reduce reaction times, and operate under milder conditions than current methods. This could involve exploring enzyme-catalyzed esterification or novel organocatalysts to minimize hazardous waste.

Process Intensification: Developing continuous flow processes for DNPA synthesis. Flow chemistry offers significant advantages in terms of safety (handling smaller quantities of energetic material at any given time), efficiency, and scalability compared to traditional batch processing.

Alternative Reagents: Exploring alternatives to acryloyl chloride, which can be corrosive and moisture-sensitive, to simplify handling and purification procedures.

A key goal is to develop a process that yields a high-purity monomer that can be polymerized without requiring extensive purification steps like distillation, which can be hazardous for energetic compounds. dtic.mil Research has shown that undistilled DNPA produced by some methods may fail to polymerize, highlighting the importance of monomer purity. dtic.mil

Rational Design of Next-Generation Energetic Copolymers with Tailored Performance

Copolymerization is a powerful strategy to modify the properties of PDNPA, which can be hard and brittle with a glass transition temperature above room temperature. google.com By rationally selecting comonomers, researchers can tailor the resulting energetic binder's mechanical properties, thermal stability, and energetic output. Several successful copolymer systems have already been investigated, paving the way for future design.

Improving Mechanical Properties: To address the brittleness of PDNPA, copolymers have been synthesized with 2,2-dinitrobutyl acrylate. This approach was found to improve the mechanical strength of the resulting polymer, making it more suitable as a binder for composite propellants. google.com

Modifying Thermal Behavior: Copolymers of DNPA with vinyl acetate (VAc) have been synthesized, yielding materials with a glass transition temperature of 59.7 °C and a thermal decomposition peak at 259.1 °C. energetic-materials.org.cnenergetic-materials.org.cn These copolymers have shown good compatibility with common crystalline explosives like RDX and HMX. energetic-materials.org.cn

Enhancing Energetic Output: For increased energy, DNPA can be copolymerized with other energetic monomers. Examples include 2,3-bis(difluoroamino propyl) acrylate (NFPA), which itself has highly energetic properties. justia.com

Introducing Curability: To create cross-linked, elastomeric binders, DNPA can be formulated into terpolymers. For instance, a polymer of this compound, methyl acrylate, and a hydroxyl-functional monomer like 2-hydroxyethyl acrylate can be cured using polyfunctional isocyanates. google.com

Comonomer(s)Polymer SystemPurpose/Key FindingThermal PropertiesReference
Vinyl Acetate (VAc)DNPA-VAc CopolymerEnergetic binder compatible with RDX and HMX.Tg: 59.7°C; Tdecomp: 259.1°C energetic-materials.org.cn
2,2-dinitrobutyl acrylateDNPA/DNBA CopolymerImproves mechanical strength over PDNPA homopolymer.Decomposition starts at 198°C. google.comresearchgate.net
Styrene (St)DNPA-St CopolymerStudied copolymerization behavior.Not specified. researchgate.net
Methyl acrylate, 2-hydroxyethyl acrylateDNPA/MA/HEA TerpolymerForms a readily curable elastomeric polymer binder.Not specified. google.com
2,3-bis(difluoroamino propyl) acrylate (NFPA)DNPA/NFPA CopolymerImproves explosive potential and physical properties.Not specified. justia.com

Integration of this compound Polymers into Additive Manufacturing for Energetic Materials

Additive manufacturing (AM), or 3D printing, is set to revolutionize the field of energetic materials. jmst.org Traditional manufacturing methods have changed little since World War II, limiting design complexity and efficiency. vt.edu AM offers unprecedented control over the geometry, density, and architecture of energetic components, which can be used to tailor performance characteristics like burn rate and energy release. jmst.orgvoxelmatters.com

Polymers based on this compound are prime candidates for integration into emerging AM technologies for energetics. As a binder, PDNPA and its copolymers could be incorporated into formulations for several AM processes:

Vat Photopolymerization (SLA/DLP): This process uses light to cure a liquid resin layer-by-layer. swms.de A liquid DNPA monomer or an oligomer could be mixed with a photoinitiator and solid explosive particles to create a photocurable energetic resin. A recent study demonstrated the synthesis of a different energetic acrylate polymer using a photo-cationic initiator, proving the feasibility of this approach. nih.gov

Material Extrusion: This involves extruding a filament or a viscous paste. A thermoplastic copolymer of DNPA could be used to create printable filaments, or a paste containing a PDNPA binder, plasticizers, and explosive fillers could be extruded.

Viscous Lithography Manufacturing (VLM): This proprietary technology is specifically designed to handle resins with very high viscosity, making it suitable for processing materials with high solid loadings (over 88%) of energetic fillers. nationaldefensemagazine.org This is critical for producing high-performance explosives and propellants where the binder is a minority component. VLM could enable the printing of complex DNPA-based formulations that would be impossible to process with conventional 3D printers. nationaldefensemagazine.orgdefensenews.com

The integration of DNPA polymers into AM would allow for the on-demand fabrication of energetic components with "dial-a-yield" capabilities, enabling users to fine-tune material performance for specific applications. vt.edu

AM TechniqueDescriptionRelevance for DNPA PolymersReference
Vat Photopolymerization (SLA/DLP)A light source selectively cures liquid photopolymer resin in a vat.DNPA monomer/oligomer could be part of a photocurable resin for printing energetic components. swms.de
Material Extrusion (e.g., FDM)Material is selectively dispensed through a nozzle or orifice.Thermoplastic DNPA copolymers could be made into filaments; DNPA-based binders could be used in energetic pastes. jmst.org
Viscous Lithography Manufacturing (VLM)A proprietary process using a transparent film to transfer and cure high-viscosity materials.Ideal for printing DNPA-binder formulations with very high loadings of solid explosives (>88%). nationaldefensemagazine.orgdefensenews.com
Inkjet PrintingDroplets of material are selectively deposited and cured.Could be used to deposit solutions containing DNPA-based binders to create complex, multi-material energetic structures. jmst.org

Advanced Computational Approaches for Predictive Material Discovery

Computational chemistry and materials modeling are indispensable tools for accelerating the design and discovery of new energetic materials. Instead of relying solely on costly and time-consuming trial-and-error synthesis, computational approaches can predict the properties of novel compounds and formulations, guiding experimental efforts toward the most promising candidates.

For this compound and its derivatives, advanced computational methods can be applied in several ways:

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the compatibility and interaction between a DNPA-based binder and various energetic plasticizers or crystalline explosives. rsc.org For example, simulations have been used to study the miscibility and binding energy between polymers and plasticizers like bis(2,2-dintropropyl) acetal (B89532) (BDNPA) and bis(2,2-dintropropyl) formal (BDNPF), which are commonly used in plastic-bonded explosives. google.comrsc.org Such studies can predict mechanical properties and guide the formulation of new composites.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the heats of formation, densities, and detonation performance of novel DNPA copolymers or formulations. This allows for the rapid screening of potential new materials before they are synthesized. DFT has also been used to elucidate complex polymerization mechanisms, which could be applied to understand the behavior of energetic monomers under different conditions. chinesechemsoc.org

Reaction Kinetics Modeling: Computational models can predict the thermal decomposition pathways and kinetics of DNPA-based materials. researchgate.net This is crucial for assessing the stability and safety of new energetic formulations and for modeling their behavior under various thermal stimuli, such as in cookoff scenarios. researchgate.net

By combining these computational tools, researchers can rationally design new DNPA-based copolymers and formulations with optimized energy, stability, and mechanical properties, significantly shortening the development cycle for the next generation of advanced energetic materials.

Compound Names

Abbreviation/Common NameFull Chemical Name
DNPAThis compound
PDNPAPoly(this compound)
DNPOH2,2-dinitropropanol
VAcVinyl Acetate
StStyrene
DNBA2,2-dinitrobutyl acrylate
NFPA2,3-bis(difluoroamino propyl) acrylate
HEA2-hydroxyethyl acrylate
MAMethyl acrylate
RDXCyclo-1,3,5-trimethylene-2,4,6-trinitramine
HMXCyclo-1,3,5,7-tetramethylene-2,4,6,8-tetranitramine
BDNPAbis(2,2-dinitropropyl) acetal
BDNPFbis(2,2-dinitropropyl) formal
MMAMethyl methacrylate

Q & A

Basic: How can DNPA synthesis be optimized to achieve high-purity monomer for polymerization?

Methodological Answer:
DNPA synthesis involves esterification of 2,2-dinitropropanol with acrylic acid. Key optimization steps include:

  • Purification of 2,2-dinitropropanol : Use toluene extraction or deformylation-reformation processes to remove impurities, as unpurified alcohol reduces polymer quality .
  • Reaction Conditions : Employ a polyphosphoric acid catalyst with excess acrylic acid (e.g., 10–20% molar excess) and short reaction times (1–2 hours) to minimize side reactions .
  • Post-Reaction Processing : Quench the mixture in ice-water, extract with benzene, and wash with sodium hydroxide/bisulfite solutions to remove unreacted acid and inhibitors .
  • Yield Improvement : Magnesium oxide treatment during solvent removal enhances monomer purity and polymerization efficiency, achieving ~75% yield .

Basic: What factors influence the copolymerization efficiency of DNPA with vinyl acetate (VAc) or styrene?

Methodological Answer:
Copolymerization efficiency depends on:

  • Monomer Feed Ratio : A 1:1 DNPA-to-VAc molar ratio maximizes reactivity, balancing energetic and mechanical properties .
  • Initiator Concentration : Azobisisobutyronitrile (AIBN) at 0.5–1.0 wt% optimizes free radical initiation without premature termination .
  • Reaction Time : 6–8 hours in ethyl acetate solvent ensures >90% conversion while avoiding chain transfer side reactions .
  • Analytical Validation : Confirm copolymer structure via FTIR (C=O at 1730 cm⁻¹, NO₂ at 1550 cm⁻¹) and ¹H NMR (δ 1.5–2.0 ppm for backbone CH₂ groups) .

Advanced: How can thermal decomposition kinetics of DNPA-based polymers be analyzed to assess stability?

Methodological Answer:

  • Non-Isothermal DSC/TG : Use heating rates of 5–20°C/min under nitrogen to determine activation energy (Eₐ) via Kissinger or Flynn-Wall-Ozawa models. DNPA homopolymer shows Eₐ ~150 kJ/mol, while copolymers with styrene exhibit higher stability (Eₐ ~180 kJ/mol) .
  • Kinetic Compensation Effect : Correlate lnA (pre-exponential factor) and Eₐ for decomposition mechanisms. For example, DNPA-VAc copolymers display a linear relationship, indicating a consistent decomposition pathway .
  • Contradiction Resolution : Conflicting stability data (e.g., in propellant formulations) can arise from plasticizer interactions. Use accelerated aging tests (70°C, 28 days) with periodic GPC analysis to track molecular weight degradation .

Advanced: What methodologies resolve contradictions in DNPA polymerization data caused by impurities or inhibitors?

Methodological Answer:

  • Inhibitor Detection : Test for residual methylene blue using UV-Vis spectroscopy (λ_max = 664 nm). Purify via column chromatography or repeated solvent extraction .
  • Statistical Experimental Design : Apply response surface methodology (RSM) to evaluate interactions between monomer purity, initiator concentration, and reaction temperature. For example, a Central Composite Design (CCD) can identify optimal conditions for high molecular weight (>100 kDa) polymers .
  • Cross-Validation : Compare polymerization rates under identical conditions using purified vs. crude monomer. A >20% discrepancy indicates significant inhibitor interference .

Basic: What analytical techniques characterize DNPA-based polymer mechanical and energetic properties?

Methodological Answer:

  • Mechanical Properties : Perform dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg). DNPA homopolymer has Tg ~40°C, while DNPA-styrene copolymers show Tg ~60°C due to rigid aromatic groups .
  • Energetic Performance : Calculate specific impulse (Isp) using NASA CEA software. DNPA-VAc copolymers achieve Isp ~240 s, superior to inert binders like HTPB .
  • Combustion Analysis : Use strand burner tests at 1–20 MPa to measure burning rate (r) and pressure exponent (n). DNPA formulations typically exhibit n < 0.6, indicating stable combustion .

Advanced: How does copolymer composition affect the mechanical properties of DNPA-based energetic binders?

Methodological Answer:

  • Styrene Copolymers : Increasing styrene content (10–30 wt%) enhances tensile strength (from 2 MPa to 8 MPa) but reduces elongation at break (from 150% to 50%) due to rigid aromatic domains .
  • Vinyl Acetate Copolymers : Higher VAc content improves flexibility (elongation >200%) but lowers tensile strength (<5 MPa). Balance via a 60:40 DNPA:VAc ratio for optimal toughness .
  • Data-Driven Optimization : Use Ashby plots to correlate monomer ratio with mechanical performance, prioritizing specific applications (e.g., propellants vs. explosives) .

Advanced: What role do DNPA-based plasticizers play in reducing sensitivity of explosive formulations?

Methodological Answer:

  • Eutectic Mixtures : Combine DNPA-derived plasticizers like bis(2,2-dinitropropyl) acetal (BDNPA) and formal (BDNPF) in a 50:50 ratio to lower melting points (<−40°C) and reduce impact sensitivity (H50 > 100 cm) .
  • Mechanistic Insight : Plasticizers disrupt crystallinity in nitrocellulose binders, reducing friction sensitivity. Validate via BAM friction test (IS < 5 N) and electrostatic discharge (ESD) thresholds (>4 kV) .
  • Thermal Stabilization : Add 1–2 wt% N-methyl-p-nitroaniline to inhibit autocatalytic decomposition during storage .

Basic: How is the molecular weight of DNPA polymers controlled during synthesis?

Methodological Answer:

  • Chain Transfer Agents : Add 0.1–0.5 wt% dodecanethiol to limit molecular weight (Mn ~50 kDa) for improved processability .
  • Initiator Concentration : Higher AIBN (1.5 wt%) reduces Mn by increasing radical density, while lower AIBN (0.3 wt%) favors longer chains (Mn > 200 kDa) .
  • Solvent Effects : Use ethyl acetate (low chain transfer constant) instead of toluene to achieve Mn ~120 kDa .

Advanced: What computational models predict the reactivity and copolymerization behavior of DNPA?

Methodological Answer:

  • Q-e Scheme : Calculate monomer reactivity ratios (r₁ for DNPA, r₂ for comonomer). For DNPA-styrene, r₁ = 0.45, r₂ = 1.2, indicating a tendency for alternating copolymers .
  • DFT Calculations : Optimize transition states for radical addition using Gaussian09 at the B3LYP/6-31G* level. DNPA’s electron-withdrawing nitro groups reduce radical stability, slowing propagation .
  • Monte Carlo Simulations : Model copolymer sequence distribution to predict Tg and mechanical properties .

Advanced: How do substituents in DNPA analogs (e.g., 2,2-dinitrobutyl acrylate) alter polymerization kinetics?

Methodological Answer:

  • Steric Effects : Bulky 2,2-dinitrobutyl groups reduce propagation rate (kp) by 30% compared to DNPA, as shown by DSC-based non-isothermal kinetics .
  • Electronic Effects : Nitro groups lower electron density on the acrylate double bond, decreasing kp. Confirm via Hammett plots (σ = +1.2 for DNPA) .
  • Comparative Studies : Use SEC-MALS to analyze molecular weight distributions. DNPA homopolymers exhibit narrower dispersity (Đ = 1.5) than butyl analogs (Đ = 2.1) due to reduced chain transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.